1-(4-Chlorophenyl)butan-1-amine hydrochloride
Overview
Description
1-(4-Chlorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N. It is a hydrochloride salt form of 1-(4-Chlorophenyl)butan-1-amine, which is characterized by the presence of a 4-chlorophenyl group attached to a butan-1-amine backbone. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)butan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)butan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)butan-1-amine: Similar structure but without the hydrochloride salt form.
N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride: A structurally related compound with different functional groups.
Uniqueness
1-(4-Chlorophenyl)butan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYRLMNPVAHJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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